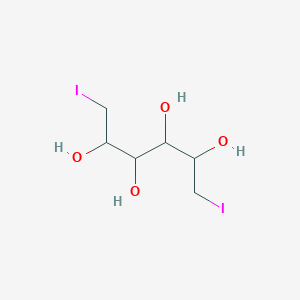
Mannitol, 1,6-dideoxy-1,6-diiodo-, (D)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mannitol, 1,6-dideoxy-1,6-diiodo-, (D)- is a chemical compound that belongs to the category of sugar alcohols. It is a white crystalline powder that is odorless and has a sweet taste. Mannitol is widely used in the pharmaceutical industry due to its various properties, including its osmotic diuretic effect, low toxicity, and ability to cross the blood-brain barrier.
Mechanism of Action
Mannitol exerts its osmotic diuretic effect by increasing the osmotic pressure of the glomerular filtrate, which results in the removal of excess fluid from the body. This effect is achieved by the inhibition of water reabsorption in the proximal tubule of the kidney. Mannitol also has a protective effect on the blood-brain barrier by reducing the permeability of the barrier to various substances.
Biochemical and Physiological Effects:
Mannitol has various biochemical and physiological effects on the body. It can cause an increase in blood volume, leading to an increase in cardiac output. Mannitol also has an antioxidant effect, which protects cells from oxidative damage. Additionally, Mannitol has been found to have anti-inflammatory and anti-apoptotic effects.
Advantages and Limitations for Lab Experiments
Mannitol has several advantages as a research tool. It is relatively inexpensive and easy to obtain. Additionally, it has low toxicity and is well-tolerated by the body. However, Mannitol also has some limitations. It can cause hypernatremia and dehydration if used in excessive amounts. Additionally, its osmotic diuretic effect can interfere with the accuracy of certain laboratory tests.
Future Directions
There are several future directions for the research and development of Mannitol. One area of interest is the use of Mannitol as a potential treatment for traumatic brain injury. Additionally, Mannitol has been studied for its potential use in the prevention of contrast-induced nephropathy. Further research is also needed to explore the potential use of Mannitol as a cryoprotectant for the preservation of organs for transplantation.
Conclusion:
Mannitol, 1,6-dideoxy-1,6-diiodo-, (D)- is a versatile chemical compound that has various applications in the field of medicine and research. Its osmotic diuretic effect, low toxicity, and ability to cross the blood-brain barrier make it an attractive research tool. Further research is needed to explore the potential of Mannitol as a treatment for various conditions and its use as a cryoprotectant for the preservation of organs for transplantation.
Synthesis Methods
The synthesis of Mannitol can be achieved through various methods, including the reduction of fructose, the hydrogenation of invert sugar, and the catalytic hydrogenation of glucose. The most common method used for the synthesis of Mannitol is the catalytic hydrogenation of glucose. This method involves the use of a catalyst such as nickel or palladium to reduce glucose to Mannitol.
Scientific Research Applications
Mannitol has been extensively studied for its various applications in the field of medicine and research. It is commonly used as an osmotic diuretic in the treatment of cerebral edema, glaucoma, and acute renal failure. Mannitol is also used in the formulation of various drugs and as a cryoprotectant for the preservation of cells and tissues.
properties
CAS RN |
15430-91-8 |
|---|---|
Molecular Formula |
C6H12I2O4 |
Molecular Weight |
401.97 g/mol |
IUPAC Name |
1,6-diiodohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12I2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2 |
InChI Key |
VSJYBSKARROHOH-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(CI)O)O)O)O)I |
Canonical SMILES |
C(C(C(C(C(CI)O)O)O)O)I |
Other CAS RN |
34349-28-5 23261-25-8 15430-91-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B232016.png)





![N,N-dimethyl-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yloxy)ethanamine](/img/structure/B232032.png)

![1-(2-Chlorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232035.png)
![N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine](/img/structure/B232038.png)

![N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c]](/img/structure/B232044.png)
